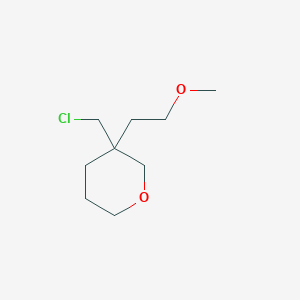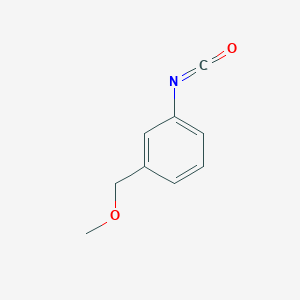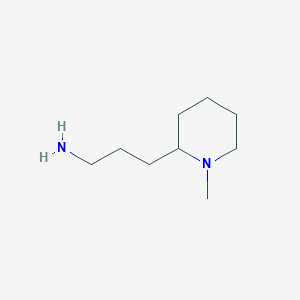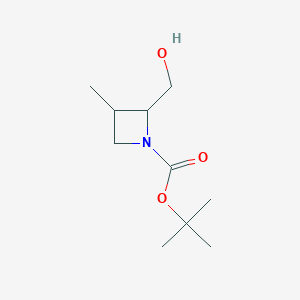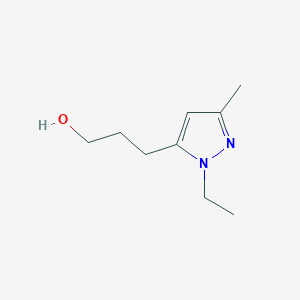
3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanol derivative. One common method involves the alkylation of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanal or 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanone.
Reduction: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propane.
Substitution: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propyl halides or amines.
科学的研究の応用
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring can facilitate binding to specific active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the ethyl and methyl groups along with the propanol side chain provides distinct chemical properties that can be leveraged in various applications.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
3-(2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-9(5-4-6-12)7-8(2)10-11/h7,12H,3-6H2,1-2H3 |
InChIキー |
KGFULNLPJCSNLN-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


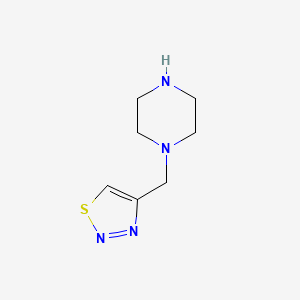
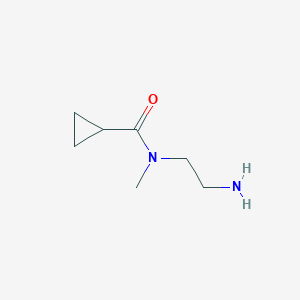
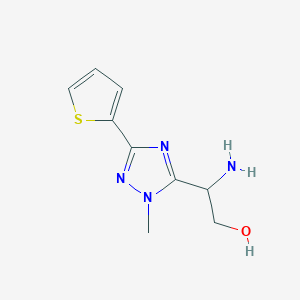
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)

![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)



